2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt
CAS No.: 20383-42-0
Cat. No.: VC18410167
Molecular Formula: C24H54O4P2PbS4+2
Molecular Weight: 804 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20383-42-0 |
|---|---|
| Molecular Formula | C24H54O4P2PbS4+2 |
| Molecular Weight | 804 g/mol |
| IUPAC Name | bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane;lead(2+) |
| Standard InChI | InChI=1S/2C12H27O2PS2.Pb/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2 |
| Standard InChI Key | ZLNDRELLNQEJHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₂₄H₅₄O₄P₂PbS₄²⁺ and a molecular weight of 804 g/mol . Its structure consists of two 4-methyl-2-pentanol groups bonded to a phosphorodithioate core, coordinated with a lead(II) cation. The IUPAC name is bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ⁵-phosphane;lead(2+) .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 20383-42-0 | |
| Molecular Formula | C₂₄H₅₄O₄P₂PbS₄²⁺ | |
| SMILES Notation | CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] | |
| InChIKey | ZLNDRELLNQEJHD-UHFFFAOYSA-N |
Synthesis and Reactivity
The compound is synthesized via the reaction of O,O-di(1,3-dimethylbutyl)dithiophosphoric acid with lead(II) salts under controlled conditions . Key reactions include:
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Decomposition pathways: Thermal degradation above 150°C releases toxic lead oxides and sulfur-containing gases.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/L at 25°C) but is soluble in nonpolar organic solvents like toluene and hexane. Stability studies indicate:
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Thermal stability: Decomposes at temperatures exceeding 150°C.
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Hydrolytic stability: Resistant to hydrolysis at neutral pH but degrades in acidic or alkaline conditions .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.8 g/cm³ (estimated) | |
| Melting Point | Decomposes before melting | |
| Log P (Octanol-Water) | 5.2 (estimated) |
Industrial Applications
Lubricant Additives
The compound functions as a multifunctional additive in industrial lubricants, providing:
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Anti-wear properties: Reduces metal-to-metal contact by forming protective sulfide layers.
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Oxidation inhibition: Scavenges free radicals via sulfur-phosphorus synergism .
Agricultural Chemicals
Historically used in pesticide formulations as a synergist, though its lead content has led to phasedown in most jurisdictions.
Environmental and Health Hazards
Ecotoxicology
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Aquatic toxicity: LC₅₀ (Daphnia magna) = 0.12 mg/L (96 hr).
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Bioaccumulation: Log BCF = 3.1 in fish models, indicating moderate bioaccumulation potential .
Human Health Risks
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Neurotoxicity: Lead exposure correlates with reduced IQ in children (β = -1.2 per µg/dL blood lead) .
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Reproductive toxicity: Linked to reduced sperm motility in occupational studies .
Regulatory Landscape
Global Restrictions
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EU REACH: Listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity.
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US EPA: Classified as RCRA Hazardous Waste (D008) for lead content .
Table 3: Regulatory Thresholds
| Region | Regulatory Limit | Basis | Source |
|---|---|---|---|
| European Union | 0.1% (w/w) in products | REACH Annex XVII | |
| United States | 5 mg/kg in soil | EPA CERCLA |
Alternatives and Future Directions
Substitutes in Lubricants
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Zinc dialkyldithiophosphates (ZDDP): Lower toxicity but inferior high-temperature performance .
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Ionic liquids: Emerging alternatives with tunable tribological properties .
Remediation Strategies
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